

Spectroscopic Characterization of 4-Chloro-3',4'-(ethylenedioxy)benzophenone: An Application Guide

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Compound of Interest

Compound Name:	4-Chloro-3',4'-(ethylenedioxy)benzophenone
Cat. No.:	B1604988

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Introduction: Unveiling the Molecular Architecture

4-Chloro-3',4'-(ethylenedioxy)benzophenone is a halogenated aromatic ketone of significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional structure, arising from the fusion of a chlorinated phenyl ring and an ethylenedioxy-substituted phenyl ring through a carbonyl linker, imparts unique physicochemical properties. Accurate and comprehensive spectroscopic characterization is paramount for confirming its chemical identity, assessing purity, and understanding its electronic and vibrational characteristics, which are crucial for its application in drug development and advanced materials research.

This technical guide provides a detailed framework for the spectroscopic characterization of **4-Chloro-3',4'-(ethylenedioxy)benzophenone**, leveraging a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations presented herein are designed to be a valuable resource for researchers and professionals engaged in the synthesis, analysis, and application of this and structurally related compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C , we can map the molecular framework, identify functional groups, and deduce the electronic environment of each atom.

A. Predicted ^1H NMR Spectral Data

The proton NMR spectrum of **4-Chloro-3',4'-(ethylenedioxy)benzophenone** is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethylenedioxy group. Based on the analysis of structurally similar compounds, such as 4-chlorobenzophenone, the following chemical shifts (δ) are predicted in a deuterated chloroform (CDCl_3) solvent:

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H-2', H-6' (ortho to C=O on chlorophenyl ring)	7.7 - 7.8	Doublet	2H
H-3', H-5' (meta to C=O on chlorophenyl ring)	7.4 - 7.5	Doublet	2H
H-2 (ortho to C=O on ethylenedioxy ring)	7.3 - 7.4	Singlet (or narrow doublet)	1H
H-5 (meta to C=O on ethylenedioxy ring)	6.9 - 7.0	Doublet	1H
H-6 (meta to C=O on ethylenedioxy ring)	7.2 - 7.3	Doublet of doublets	1H
-O-CH ₂ -CH ₂ -O-	4.2 - 4.4	Singlet (or two narrow triplets)	4H

Causality of Signal Position: The protons on the chlorophenyl ring (H-2', H-6', H-3', H-5') are deshielded due to the electron-withdrawing nature of both the carbonyl group and the chlorine atom. The protons on the ethylenedioxy-substituted ring are generally more shielded due to the

electron-donating effect of the oxygen atoms. The ethylenedioxy protons appear as a singlet or a pair of narrow multiplets in the aliphatic region.

B. Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides a fingerprint of the carbon skeleton. For **4-Chloro-3',4'-ethylenedioxybenzophenone**, the predicted chemical shifts in CDCl_3 are as follows, with data for benzophenone and 4-chlorobenzophenone used for comparative analysis:

Carbon Assignment	Predicted Chemical Shift (ppm)
C=O (carbonyl)	194 - 196
C-4' (C-Cl)	138 - 140
C-1' (ipso to C=O on chlorophenyl ring)	135 - 137
C-2', C-6' (ortho to C=O on chlorophenyl ring)	131 - 133
C-3', C-5' (meta to C=O on chlorophenyl ring)	128 - 130
C-3, C-4 (ethylenedioxy carbons)	148 - 150
C-1 (ipso to C=O on ethylenedioxy ring)	130 - 132
C-2 (ortho to C=O on ethylenedioxy ring)	115 - 117
C-5 (meta to C=O on ethylenedioxy ring)	118 - 120
C-6 (meta to C=O on ethylenedioxy ring)	124 - 126
-O-CH ₂ -CH ₂ -O-	64 - 66

Expert Insight: The carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum. The carbons of the aromatic rings appear in the 115-150 ppm range, with their specific shifts influenced by the attached functional groups. The aliphatic carbons of the ethylenedioxy group are found in the more shielded region of the spectrum.

C. NMR Experimental Protocol

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Caption: Workflow for NMR spectroscopic analysis.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule. It is particularly useful for identifying characteristic functional groups.

A. Expected FT-IR Absorption Bands

The FT-IR spectrum of **4-Chloro-3',4'-(ethylenedioxy)benzophenone** is expected to be dominated by the following absorption bands. The vibrational spectrum of pure benzophenone shows a strong absorption band at 1652 cm^{-1} . Conjugation of an aromatic ring to a carbonyl group typically lowers the stretching frequency.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (aromatic ketone)	1650 - 1670	Strong
Aromatic C=C Stretch	1580 - 1600	Medium-Strong
Aromatic C-H Stretch	3000 - 3100	Medium-Weak
C-O-C Stretch (asymmetric)	1250 - 1280	Strong
C-O-C Stretch (symmetric)	1020 - 1070	Medium
C-Cl Stretch	1080 - 1100	Medium

Mechanistic Insight: The strong absorption in the $1650\text{-}1670\text{ cm}^{-1}$ region is a hallmark of the carbonyl group in an aromatic ketone. The position is influenced by conjugation with the two

aromatic rings. The C-O-C stretching vibrations of the ethylenedioxy group are also expected to be prominent.

B. FT-IR Experimental Protocol

For a solid sample like **4-Chloro-3',4'-(ethylenedioxy)benzophenone**, the KBr pellet method is a standard and reliable technique.



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Caption: Workflow for FT-IR spectroscopic analysis using the KBr pellet method.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like benzophenones, this technique is particularly informative. The absorption spectrum of benzophenone typically shows two broad bands at about 250 nm and in the range of 330-360 nm.

A. Expected UV-Vis Absorption Maxima (λ_{max})

In a suitable solvent like ethanol or cyclohexane, **4-Chloro-3',4'-(ethylenedioxy)benzophenone** is expected to exhibit two primary absorption bands:

Electronic Transition	Expected λ_{max} (nm)	Solvent
$\pi \rightarrow \pi$	250 - 270	Ethanol
$n \rightarrow \pi$	340 - 360	Ethanol

Theoretical Grounding: The intense band around 250-270 nm corresponds to a $\pi \rightarrow \pi^*$ transition within the conjugated aromatic system. The weaker, longer-wavelength band is

attributed to the $n \rightarrow \pi^*$ transition of the non-bonding electrons of the carbonyl oxygen. The position and intensity of these bands can be influenced by solvent polarity.

B. UV-Vis Experimental Protocol



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Caption: Workflow for UV-Vis spectroscopic analysis.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For halogenated compounds, MS is particularly diagnostic due to the characteristic isotopic distribution of halogens.

A. Expected Mass Spectrum

The molecular formula for **4-Chloro-3',4'-(ethylenedioxy)benzophenone** is $C_{15}H_{11}ClO_3$. The expected molecular ion peaks in the mass spectrum are:

Ion	Expected m/z	Relative Abundance
$[M]^+$ (with ^{35}Cl)	~274.04	~100%
$[M+2]^+$ (with ^{37}Cl)	~276.04	~33%

Isotopic Signature: The presence of a single chlorine atom will result in a characteristic $M+2$ peak with an intensity of approximately one-third that of the molecular ion peak. This isotopic pattern is a definitive indicator of the presence of chlorine in the molecule.

Fragmentation Analysis: Electron impact (EI) ionization is a common technique that can induce fragmentation. Expected fragmentation patterns for benzophenones involve cleavage at the carbonyl group, leading to the formation of acylium ions. For **4-Chloro-3',4'-ethylenedioxybenzophenone**, key fragments would include ions corresponding to the chlorobenzoyl and ethylenedioxybenzoyl moieties.

B. Mass Spectrometry Experimental Protocol

A common approach for analyzing a solid, thermally stable compound like this is Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact ionization.



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Caption: Workflow for GC-MS analysis.

V. Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic characterization of **4-Chloro-3',4'-ethylenedioxybenzophenone** requires a multi-faceted approach. Each of the techniques discussed—NMR, FT-IR, UV-Vis, and MS—provides a unique and complementary piece of the structural puzzle. By integrating the data from these methods, researchers can confidently confirm the identity, purity, and key structural features of this important molecule, thereby ensuring the reliability of their subsequent studies and applications.

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